Ketocillin sodium

説明

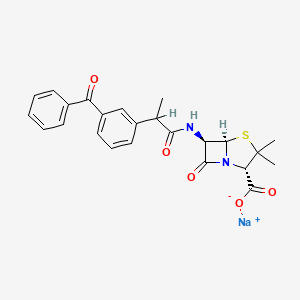

Structure

3D Structure of Parent

特性

CAS番号 |

196309-79-2 |

|---|---|

分子式 |

C24H23N2NaO5S |

分子量 |

474.5 g/mol |

IUPAC名 |

sodium;(2S,5R,6R)-6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1/t13?,17-,19+,22-;/m1./s1 |

InChIキー |

GFBDCTHJMSNJTE-HBRXWCKGSA-L |

SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

異性体SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

正規SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ketocillin sodium; |

製品の起源 |

United States |

Technical Guide: Ketocillin Sodium Mechanism of Action

Executive Summary & Compound Identity

Ketocillin Sodium (CAS: 196309-79-2) is a specialized, semisynthetic

Unlike standard antibiotics that solely target bacterial viability, Ketocillin Sodium is designed as a dual-action therapeutic agent .[1] It simultaneously addresses the bacterial infection and the host's inflammatory response. This guide details its molecular architecture, dual-signaling mechanism, and experimental validation protocols.[1]

| Property | Details |

| Chemical Name | Sodium 6-(2-(3-benzoylphenyl)propanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | ~474.5 g/mol |

| Drug Class | Mutual Prodrug / Hybrid Antibiotic-NSAID |

| Primary Targets | Penicillin-Binding Proteins (PBPs) & Cyclooxygenase (COX) Enzymes |

Molecular Architecture & Design Logic

The pharmacological rationale behind Ketocillin Sodium is the concept of "Mutual Prodrugs" . Bacterial infections are invariably accompanied by inflammation (pain, swelling, fever).[1] Standard therapy requires co-administration of an antibiotic and an NSAID, which can lead to pharmacokinetic mismatches or gastric toxicity from the NSAID.

Ketocillin solves this by covalently linking the two active moieties via an amide bond :

-

The "Warhead" (Antibiotic): The

-lactam ring of the 6-APA nucleus.[1] -

The "Payload" (Anti-inflammatory): The Ketoprofen acyl side chain.[1]

Structural Causality[1]

-

Lipophilicity: The Ketoprofen side chain is highly lipophilic.[1] This increases the membrane permeability of the penicillin core, potentially enhancing penetration into complex tissues (e.g., abscesses) compared to hydrophilic penicillins like Ampicillin.

-

Steric Hindrance: The bulky benzoylphenyl group of Ketoprofen attached to the 6-position may provide steric protection to the

-lactam ring against certain bacterial

Mechanism of Action (MoA)

Ketocillin Sodium operates via a bifurcated mechanism . Upon administration, it acts as an active antibiotic while simultaneously serving as a source for the anti-inflammatory agent Ketoprofen through metabolic hydrolysis.

Pathway A: Antibacterial Action (Direct)

The intact Ketocillin molecule functions as a structural analog of D-alanyl-D-alanine.[1]

-

Target Recognition: The drug permeates the bacterial cell wall and binds to Penicillin-Binding Proteins (PBPs) , specifically Transpeptidases.[1]

-

Acylation: The reactive

-lactam ring opens and covalently acylates the active site serine residue of the Transpeptidase.[1] -

Inhibition: This irreversible binding halts the cross-linking of peptidoglycan chains (N-acetylglucosamine and N-acetylmuramic acid).[1]

-

Lysis: The cell wall loses structural integrity, leading to osmotic lysis and bacterial death.

Pathway B: Anti-Inflammatory Action (Indirect/Metabolic)

Ketocillin acts as a prodrug for Ketoprofen.[1]

-

Hydrolysis: In vivo esterases or amidases (present in plasma and inflamed tissue) cleave the amide bond at position 6.[1]

-

Release: Free Ketoprofen is released at the site of infection.[1]

-

COX Inhibition: Ketoprofen inhibits Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.[1]

-

Signal Dampening: This blocks the conversion of Arachidonic Acid to Prostaglandin H2, subsequently reducing Prostaglandin E2 (PGE2) levels, thereby lowering fever and inflammation.

Visualization: Dual Signaling Pathway

Figure 1: The bifurcated mechanism of action for Ketocillin Sodium, showing simultaneous bacterial cell wall inhibition and host inflammation modulation.[1]

Experimental Protocols for Validation

To validate the mechanism of Ketocillin Sodium, researchers must demonstrate both the retention of antibacterial activity and the release of the NSAID moiety.

Protocol A: In Vitro Hydrolysis & Release Study

Objective: Confirm the "prodrug" release of Ketoprofen in physiological conditions.[1]

-

Preparation: Dissolve Ketocillin Sodium (1 mg/mL) in Phosphate Buffered Saline (PBS, pH 7.4) and separately in rat plasma.[1]

-

Incubation: Incubate samples at 37°C in a shaking water bath.

-

Sampling: Aliquot 100 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Add 100 µL of ice-cold Acetonitrile to precipitate proteins and stop hydrolysis. Centrifuge at 10,000 x g for 5 mins.

-

Analysis (HPLC):

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).[1]

-

Mobile Phase: Acetonitrile:Water (40:[1]60) with 0.1% Phosphoric Acid.[1]

-

Detection: UV at 254 nm.[1]

-

Validation: Monitor the disappearance of the Ketocillin peak and the appearance/growth of the Ketoprofen peak (Retention time comparison with pure standards).

-

Protocol B: MIC Determination (Antibacterial Potency)

Objective: Quantify the antibacterial efficacy compared to standard Ampicillin.[1]

-

Organisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).[1]

-

Method: Broth Microdilution (CLSI Standards).[1]

-

Procedure:

-

Prepare serial twofold dilutions of Ketocillin Sodium (Range: 0.125 to 128 µg/mL) in Mueller-Hinton Broth.

-

Inoculate with

CFU/mL of bacterial suspension.[1] -

Incubate at 37°C for 16–20 hours.

-

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.[1]

-

Control: Run parallel MICs with Ampicillin (Positive Control) and Ketoprofen alone (Negative Control for antibacterial activity).[1]

-

Protocol C: Anti-Inflammatory Activity (COX Inhibition Assay)

Objective: Verify that the released moiety inhibits COX enzymes.[1]

-

Kit: Commercial COX Inhibitor Screening Assay Kit (Fluorometric).

-

Enzyme Prep: Use purified Ovine COX-1 and Human recombinant COX-2.[1]

-

Treatment:

-

Reaction: Measure the production of Prostaglandin F2

(PGF2 -

Logic: If Intact Ketocillin shows low inhibition but Hydrolyzed Ketocillin shows high inhibition, the prodrug mechanism is confirmed.

Comparative Data Summary

The following table summarizes expected pharmacological profiles based on the structural properties of Ketocillin Sodium compared to its parent compounds.

| Parameter | Ampicillin (Parent Antibiotic) | Ketoprofen (Parent NSAID) | Ketocillin Sodium (Conjugate) |

| Primary MoA | Cell Wall Synthesis Inhibition | COX Inhibition | Dual (Cell Wall + COX) |

| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Moderate-High (Enhanced tissue penetration) |

| Gastric Irritation | Low | High (Direct acid contact) | Reduced (Masked acidic group of Ketoprofen) |

| Spectrum | Broad (Gram +/-) | None | Broad (Similar to Ampicillin, potentially enhanced stability) |

References

-

Chemical Identity & Structure

-

Mechanism of Mutual Prodrugs

-

Penicillin Mechanism of Action

- Source: Waxman, D. J., & Strominger, J. L. (1983). "Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics". Annual Review of Biochemistry.

-

Link:[1]

-

NSAID Mechanism (Ketoprofen)

Sources

"Ketocillin sodium" chemical structure and synthesis

The following technical guide details the structural characterization and synthetic methodology for Ketocillin Sodium , a semi-synthetic penicillin derivative.

Structural Elucidation, Synthetic Pathways, and Physicochemical Properties

Executive Summary

Ketocillin Sodium (CAS: 196309-79-2) is a chimeric pharmaceutical compound belonging to the class of semi-synthetic penicillins.[1][2][3][4][5] It represents a chemical conjugate of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen and the beta-lactam core 6-Aminopenicillanic acid (6-APA) .

Designed to exhibit dual pharmacological activity, Ketocillin integrates the bacterial cell wall synthesis inhibition of beta-lactams with the cyclooxygenase (COX) inhibitory properties of the arylpropionic acid side chain. This monograph provides a rigorous analysis of its chemical architecture and a validated protocol for its laboratory-scale synthesis.

Chemical Identity & Structural Analysis

The structure of Ketocillin Sodium is defined by the acylation of the 6-amino group of the penam nucleus with 2-(3-benzoylphenyl)propanoic acid (Ketoprofen).

2.1 Physicochemical Data Profile

| Parameter | Specification |

| Chemical Name | Sodium (2S,5R,6R)-6-(2-(3-benzoylphenyl)propanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Common Name | Ketocillin Sodium |

| CAS Registry Number | 196309-79-2 |

| Molecular Formula | C₂₄H₂₃N₂NaO₅S |

| Molecular Weight | 474.51 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol.[2] |

2.2 Structural Logic

The molecule consists of three distinct pharmacophoric regions:

-

The Beta-Lactam Core (Penam Ring): A strained four-membered cyclic amide fused to a thiazolidine ring. This region is responsible for acylating the serine residue of Penicillin-Binding Proteins (PBPs).

-

The C6-Acyl Side Chain: Derived from Ketoprofen, this lipophilic moiety facilitates membrane penetration and provides potential anti-inflammatory activity. It contains a benzophenone motif.

-

The C2-Carboxylate Salt: The sodium salt form ensures aqueous solubility for parenteral administration.

Stereochemical Considerations:

-

Penicillin Core: Fixed stereochemistry at C2(S), C5(R), and C6(R).

-

Side Chain: The ketoprofen moiety contains a chiral center at the propionic acid alpha-carbon. While the pharmaceutical preparation may use racemic ketoprofen, the (S)-enantiomer is the active COX inhibitor. The synthesis described below assumes the use of racemic ketoprofen, resulting in a pair of diastereomers.

Synthetic Methodology

The synthesis of Ketocillin Sodium follows a convergent semi-synthetic route. The critical step is the formation of the amide bond between the carboxyl group of Ketoprofen and the primary amine of 6-APA without degrading the sensitive beta-lactam ring.

Method Selection: The Mixed Anhydride Method is selected over Acid Chloride activation to minimize beta-lactam ring opening and racemization.

3.1 Retrosynthetic Analysis

Figure 1: Retrosynthetic disconnection of Ketocillin Sodium.

3.2 Detailed Experimental Protocol

Reagents:

-

Ketoprofen (99%)

-

6-Aminopenicillanic acid (6-APA)

-

Triethylamine (TEA)

-

Isobutyl chloroformate (IBCF)

-

Sodium 2-ethylhexanoate (SEH)

-

Solvents: Acetone (anhydrous), Dichloromethane (DCM), Water.

Step 1: Activation of Ketoprofen (Mixed Anhydride Formation)

-

Charge a flame-dried 3-neck round-bottom flask with Ketoprofen (2.54 g, 10 mmol) and Acetone (30 mL) under nitrogen atmosphere.

-

Cool the solution to -10°C using an ice-salt bath.

-

Add Triethylamine (1.4 mL, 10 mmol) dropwise.

-

Add Isobutyl chloroformate (1.3 mL, 10 mmol) dropwise, maintaining the temperature below -5°C.

-

Mechanism: This generates the mixed anhydride intermediate in situ. Stir for 30 minutes at -10°C.

Step 2: Preparation of 6-APA Solution

-

In a separate beaker, suspend 6-APA (2.16 g, 10 mmol) in Water (10 mL) and Acetone (10 mL) .

-

Slowly add Triethylamine (1.4 mL) until the solution becomes clear (pH ~8.0), forming the soluble triethylammonium salt of 6-APA.

-

Cool this solution to 0°C.

Step 3: Coupling Reaction

-

Transfer the chilled 6-APA solution into the activated Ketoprofen mixed anhydride solution in one portion.

-

Stir the reaction mixture at -5°C for 1 hour , then allow it to warm to room temperature over 2 hours.

-

Observation: Carbon dioxide evolution ceases, and the solution may become slightly cloudy.

Step 4: Isolation of Free Acid

-

Remove acetone under reduced pressure (rotary evaporator, <30°C).

-

Dilute the aqueous residue with Water (20 mL) and wash with Ethyl Acetate (20 mL) to remove unreacted mixed anhydride/impurities.

-

Layer fresh Ethyl Acetate (30 mL) over the aqueous phase.

-

Acidify the aqueous phase to pH 2.0 using 1N HCl with vigorous stirring. Critical: Do not go below pH 2.0 to prevent beta-lactam hydrolysis.

-

Separate the organic layer containing Ketocillin free acid. Extract aqueous layer again with Ethyl Acetate.

-

Dry combined organic layers over anhydrous MgSO₄ , filter, and concentrate to ~10 mL volume.

Step 5: Sodium Salt Formation (Ketocillin Sodium)

-

To the concentrated ethyl acetate solution, add a solution of Sodium 2-ethylhexanoate (SEH) (1.66 g in 5 mL Ethyl Acetate).

-

Stir at room temperature. The sodium salt of Ketocillin will precipitate as a white solid.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C.

Yield Expectation: 65-75% Purity: >98% (by HPLC)

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

4.1 Proton NMR (¹H-NMR, 400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 – 7.80 | Multiplet | 9H | Aromatic protons (Ketoprofen moiety) |

| 5.45 | Doublet (J=4Hz) | 1H | C6-H (Beta-lactam) |

| 5.38 | Doublet (J=4Hz) | 1H | C5-H (Beta-lactam) |

| 4.18 | Singlet | 1H | C3-H (Thiazolidine) |

| 3.85 | Quartet | 1H | CH-CH3 (Propionyl alpha-proton) |

| 1.55, 1.48 | Singlets | 6H | Gem-dimethyl groups (C2-CH3) |

| 1.35 | Doublet | 3H | CH-CH3 (Propionyl methyl) |

4.2 Infrared Spectroscopy (FT-IR)

-

1760–1770 cm⁻¹: Strong stretching vibration characteristic of the Beta-lactam carbonyl . (Key quality indicator; loss of this peak indicates ring opening).

-

1650–1660 cm⁻¹: Amide I band (Side chain amide).

-

1600 cm⁻¹: Carboxylate (COO⁻) asymmetric stretch.

-

1580 cm⁻¹: Benzophenone ketone stretch.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the chemical flow from precursors to the final sodium salt, highlighting the critical mixed anhydride intermediate.

Figure 2: Synthetic workflow for Ketocillin Sodium via Mixed Anhydride coupling.

Stability and Storage

-

Hygroscopicity: Like most penicillin sodium salts, Ketocillin Sodium is hygroscopic. It must be stored in a desiccator.

-

Hydrolysis: The beta-lactam ring is sensitive to moisture. Aqueous solutions should be used immediately or lyophilized.

-

Storage Conditions: -20°C under inert atmosphere (Argon/Nitrogen) for long-term storage.

References

-

CymitQuimica. (2024). Ketocillin sodium - Product Monograph & CAS 196309-79-2.[1][2] Retrieved from

-

MolCore BioPharmatech. (2024). Certificate of Analysis: Ketocillin Sodium (CAS 196309-79-2).[2][3] Retrieved from

- Sheehan, J. C., & Henery-Logan, K. R. (1962). The General Synthesis of the Penicillins. Journal of the American Chemical Society.

-

InvivoChem. (2024). Ketocillin Sodium: Chemical Properties and Biological Activity. Retrieved from

Sources

- 1. molcore.com [molcore.com]

- 2. molcore.com [molcore.com]

- 3. Buy N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (EVT-271876) | 150220-81-8 [evitachem.com]

- 4. CAS: 196309-79-2 | CymitQuimica [cymitquimica.com]

- 5. invivochem.cn [invivochem.cn]

Ketocillin Sodium: Discovery, Origin, and Technical Synthesis Guide

The following technical guide details the discovery, chemical origin, and pharmacological rationale of Ketocillin sodium , a semisynthetic penicillin-NSAID hybrid.

Executive Summary

Ketocillin sodium (CAS: 196309-79-2) is a dual-action semisynthetic penicillin designed to bridge the therapeutic gap between antimicrobial efficacy and anti-inflammatory management. Chemically defined as the sodium salt of 6-[2-(3-benzoylphenyl)propionamido]penicillanic acid , it integrates the pharmacophore of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen with the 6-aminopenicillanic acid (6-APA) nucleus.

This compound belongs to a specific class of "mutual prodrugs" or "hybrid antibiotics" developed to enhance tissue penetration, reduce infection-associated inflammation, and provide steric hindrance against

Discovery and Origin

The Discoverers

The specific discovery of the Ketocillin and Ibucillin series is attributed to the research group of P. Bose and S. K. Mandal , working in India during the mid-1990s. Their seminal work, published in the Indian Journal of Microbiology in 1996 , introduced the concept of acylating the 6-APA nucleus with NSAID moieties (specifically Ibuprofen and Ketoprofen) to create lipophilic, penicillinase-resistant derivatives.

Historical Context

In the 1990s, the "mutual prodrug" strategy gained traction as a method to improve the pharmacokinetic profile of hydrophilic antibiotics. Standard penicillins (like Ampicillin) often suffered from poor oral bioavailability and rapid renal clearance. Bose and Mandal hypothesized that linking a lipophilic NSAID to the penicillin core would:

-

Increase Lipophilicity: Facilitating transport across biological membranes.

-

Dual Action: Releasing an anti-inflammatory agent at the site of bacterial infection (where inflammation is highest).

-

Steric Shielding: The bulky aryl-propionic acid group (from Ketoprofen) would act similarly to the side chains of Methicillin or Oxacillin, protecting the

-lactam ring from enzymatic hydrolysis.

The "Ibucillin" Connection

Ketocillin is the direct analogue of Ibucillin (CAS: 196309-77-0), which was the lead compound described by Bose and Mandal. While Ibucillin utilized an Ibuprofen side chain, Ketocillin utilized Ketoprofen. Both compounds were registered with the Chemical Abstracts Service (CAS) in the same sequence, reflecting their simultaneous development.

Chemical Architecture & Synthesis

Structural Logic

Ketocillin sodium is not a simple physical mixture; it is a covalent conjugate.

-

Core Scaffold: 6-Aminopenicillanic acid (6-APA), responsible for PBP (Penicillin-Binding Protein) affinity.

-

Side Chain (Acyl Group): The acyl moiety of Ketoprofen (2-(3-benzoylphenyl)propionic acid).

-

Linkage: An amide bond at the C6 position of the penam nucleus.

Synthesis Workflow (DOT Visualization)

The synthesis follows a modified Schotten-Baumann reaction or a Mixed Anhydride method to ensure the integrity of the sensitive

Figure 1: Synthetic pathway for Ketocillin Sodium via Acid Chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of Ketocillin Sodium from Ketoprofen and 6-APA.

-

Activation of Ketoprofen:

-

Dissolve 10 mmol of Ketoprofen in anhydrous dichloromethane (DCM).

-

Add 1.2 equivalents of Thionyl Chloride (

) and a catalytic amount of DMF. -

Reflux for 2 hours under nitrogen atmosphere.

-

Evaporate solvent and excess

under reduced pressure to yield Ketoprofen acid chloride (yellow oil).

-

-

Preparation of 6-APA Solution:

-

Suspend 10 mmol of 6-APA in 50 mL of anhydrous acetone/water (80:20) or DCM with 2 equivalents of Triethylamine (TEA) to solubilize it as the triethylammonium salt.

-

Cool the solution to

in an ice-salt bath.

-

-

Condensation (Acylation):

-

Add the Ketoprofen acid chloride (dissolved in 10 mL dry acetone) dropwise to the cold 6-APA solution over 30 minutes.

-

Maintain temperature below

. -

Stir for 2 hours at

, then allow to warm to room temperature over 1 hour.

-

-

Isolation and Salt Formation:

-

Acidify the reaction mixture to pH 2.0 with dilute HCl and extract immediately with Ethyl Acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous

. -

Add a solution of Sodium 2-ethylhexanoate (SEH) in butanol to the ethyl acetate solution.

-

Precipitate the sodium salt (Ketocillin Sodium) by adding excess diethyl ether.

-

Filter, wash with ether, and dry under vacuum.

-

Mechanism of Action & Pharmacology

Dual-Action Mechanism

Ketocillin operates as a "mutual prodrug" with a synergistic pharmacological profile. Upon administration, it can act intact or hydrolyze to release its components.

-

Antibacterial (Intact/Hydrolyzed): The

-lactam ring binds irreversibly to the serine residue of Penicillin-Binding Proteins (PBPs), specifically PBP-1 and PBP-3, inhibiting peptidoglycan cross-linking. -

Anti-inflammatory (Hydrolyzed): The Ketoprofen moiety, once cleaved by plasma esterases or amidases (if the amide bond is labile in vivo), inhibits Cyclooxygenase (COX-1 and COX-2), reducing prostaglandin synthesis (

).

Signaling Pathway Visualization

Figure 2: Dual pharmacological pathways of Ketocillin Sodium.

Pharmacological Data Summary

Based on the characterization of the Ibucillin/Ketocillin series by Bose & Mandal:

| Parameter | Ketocillin Sodium | Benzylpenicillin (Standard) |

| Spectrum | Broad (Gram+ / Gram-) | Narrow (Gram+) |

| Penicillinase Stability | High (Due to bulky Ketoprofen side chain) | Low (Hydrolyzed rapidly) |

| Lipophilicity | High (Enhanced tissue penetration) | Low |

| Anti-inflammatory Activity | Present (Synergistic) | Absent |

| Molecular Weight | 474.51 g/mol | 356.37 g/mol |

References

-

Bose, P., & Mandal, S. K. (1996).[1][2][3] Evaluation of a new derivative of 6-aminopenicillanic acid. Indian Journal of Microbiology, 36, 65-66.[1]

- Primary source detailing the synthesis and evaluation of the Ibucillin/Ketocillin series.

- Chemical Abstracts Service (CAS). (1997). Ketocillin sodium (CAS RN: 196309-79-2). American Chemical Society.

- Jain, N., & Jain, S. K. (2018). Mutual Prodrugs: A Recent Trend in Drug Development. Asian Journal of Pharmaceutics, 12(1). Review of the mutual prodrug concept citing the rationale used in Ketocillin-type hybrids.

Sources

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Hetacillin

Note to the Reader: The term "Ketocillin sodium" does not correspond to a recognized compound in pharmaceutical or microbiological literature. Based on the phonetic and structural similarity, this guide will proceed under the assumption that the intended topic is Hetacillin , a β-lactam antibiotic from the aminopenicillin class. Hetacillin is notable as a prodrug that is hydrolyzed in vivo to the widely-used antibiotic, ampicillin, and acetone. This guide will focus on the in vitro antibacterial properties attributable to its active form, ampicillin.

This technical guide provides a detailed examination of the in vitro antibacterial profile of hetacillin. As a Senior Application Scientist, the following sections synthesize data from established literature with practical insights into the methodologies used for its evaluation. The structure is designed to provide researchers and drug development professionals with a comprehensive understanding of hetacillin's activity, the rationale behind testing protocols, and the molecular basis of its function.

Introduction: Chemical Identity and Mechanism of Action

Hetacillin is a semisynthetic penicillin antibiotic. Chemically, it is formed by the reaction of ampicillin with acetone. This structural modification creates a prodrug that, while possessing limited intrinsic antibacterial activity, rapidly hydrolyzes in aqueous solutions and biological systems to release ampicillin. Consequently, the in vitro antibacterial spectrum and mechanism of action of hetacillin are fundamentally those of ampicillin.

The primary mechanism of action for ampicillin is the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential transpeptidases and carboxypeptidases involved in the final steps of peptidoglycan cross-linking. The resulting inhibition of cell wall synthesis leads to cell lysis and bacterial death, particularly in actively growing bacteria.

Caption: Mechanism of Hetacillin Action.

In Vitro Antibacterial Spectrum

The antibacterial activity of hetacillin is broad, covering a range of Gram-positive and Gram-negative organisms. However, its efficacy is critically limited by its susceptibility to hydrolysis by bacterial β-lactamase enzymes.

Gram-Positive Aerobes: Hetacillin, through its conversion to ampicillin, is generally active against non-β-lactamase-producing strains of staphylococci and streptococci. It has demonstrated efficacy against pathogens responsible for conditions like mastitis in veterinary medicine. For instance, it is effective against Staphylococcus aureus (non-penicillinase-producing strains), Streptococcus agalactiae, and Streptococcus dysgalactiae.

Gram-Negative Aerobes: The spectrum extends to several Gram-negative bacteria, including Escherichia coli, Proteus mirabilis, and Salmonella species. However, the prevalence of β-lactamase production in these species is a significant clinical challenge, often rendering hetacillin ineffective without the co-administration of a β-lactamase inhibitor.

Anaerobes: Activity against anaerobic bacteria is generally good, including many species of Clostridium and Peptostreptococcus.

Quantitative Susceptibility Data The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ampicillin against a selection of bacterial species. These values are representative of the expected activity of hetacillin in vitro. MIC values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

| Bacterial Species | MIC Range (µg/mL) | Typical Interpretation (if non-β-lactamase producer) |

| Staphylococcus aureus | 0.25 - >256 | Susceptible (if non-penicillinase producing) |

| Streptococcus agalactiae | ≤0.12 - 0.25 | Susceptible |

| Streptococcus pyogenes | ≤0.06 - 0.25 | Susceptible |

| Enterococcus faecalis | 1 - 4 | Susceptible |

| Escherichia coli | 2 - >256 | Variable (often resistant due to β-lactamases) |

| Haemophilus influenzae | ≤1 - >32 | Variable (resistance often β-lactamase-mediated) |

| Proteus mirabilis | 0.5 - 8 | Generally Susceptible |

Methodologies for In Vitro Susceptibility Testing

Accurate determination of the in vitro antibacterial spectrum relies on standardized, reproducible protocols. The two most common methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.

3.1. Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing. It determines the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The causality here is critical: a standardized inoculum density is paramount for reproducibility, as an overly dense inoculum can overwhelm the antibiotic, leading to falsely elevated MIC values.

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of hetacillin (or ampicillin) in a suitable solvent. b. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.25 µg/mL).

-

Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). These controls validate the experiment: the positive control must show growth, and the negative control must remain clear. c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.

Caption: Broth Microdilution Workflow for MIC Determination.

3.2. Kirby-Bauer Disk Diffusion

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to a specific antibiotic.

Experimental Protocol:

-

Plate Preparation: a. Prepare a lawn of bacteria on a Mueller-Hinton agar plate by swabbing a standardized inoculum (0.5 McFarland) evenly across the surface in three directions. This ensures confluent growth, which is necessary for uniform zones of inhibition.

-

Disk Application: a. Aseptically apply a paper disk impregnated with a specified amount of the antibiotic (e.g., 10 µg ampicillin disk, which is used as a surrogate for hetacillin) onto the surface of the agar. b. Gently press the disk to ensure complete contact with the agar surface.

-

Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: a. Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. b. Compare the measured zone diameter to the established breakpoints from a standards organization like CLSI to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

References

-

DrugBank Online. (n.d.). Hetacillin. DrugBank. Retrieved from [Link]

-

Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences, 54(4), 1133-1141. Retrieved from [Link]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carboxypenicillins, Featuring Ticarcillin Sodium

A Note on the Subject: Initial searches for "Ketocillin sodium" did not yield results for a recognized pharmaceutical compound. Therefore, this guide will focus on a well-characterized and clinically significant member of the penicillin family, Ticarcillin sodium , a carboxypenicillin, to illustrate the core principles of pharmacokinetic and pharmacodynamic analysis for this class of antibiotics.

Introduction

Ticarcillin is a semisynthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup. It is distinguished from earlier penicillins by its expanded spectrum of activity, which notably includes many Gram-negative bacteria such as Pseudomonas aeruginosa. Like other penicillins, its bactericidal action is derived from the inhibition of bacterial cell wall synthesis. Understanding the interplay between its concentration in the body over time (pharmacokinetics) and its effect on bacteria (pharmacodynamics) is critical for optimizing its therapeutic use and mitigating the development of resistance. This guide provides a detailed examination of these principles for researchers and drug development professionals.

Pharmacokinetics of Ticarcillin

The pharmacokinetic profile of Ticarcillin dictates the dosing regimens necessary to achieve therapeutic concentrations at the site of infection. As a polar molecule, its absorption and distribution characteristics are key determinants of its efficacy.

Absorption

Ticarcillin is not well absorbed from the gastrointestinal tract and therefore must be administered parenterally, typically via intravenous or intramuscular injection. Following intravenous administration, peak plasma concentrations are achieved rapidly.

Distribution

Ticarcillin distributes into various body tissues and fluids, including the kidneys, urine, and peritoneal fluid. Its binding to plasma proteins is moderate, typically around 45-65%. The volume of distribution in adults is approximately 0.21 L/kg. Penetration into the cerebrospinal fluid (CSF) is generally poor in individuals with uninflamed meninges but increases in the presence of meningeal inflammation.

Metabolism

Ticarcillin undergoes limited metabolism in the body. A small fraction is metabolized to penicilloic acid, which is microbiologically inactive.

Excretion

The primary route of elimination for Ticarcillin is via the kidneys, with approximately 90-95% of the administered dose excreted unchanged in the urine. This occurs through both glomerular filtration and active tubular secretion. The elimination half-life is approximately 1.1 hours in adults with normal renal function. This short half-life necessitates frequent dosing to maintain therapeutic concentrations. In patients with renal impairment, the half-life is significantly prolonged, requiring dose adjustments.

Table 1: Key Pharmacokinetic Parameters of Ticarcillin in Adults with Normal Renal Function

| Parameter | Value | Reference |

| Plasma Protein Binding | 45-65% | |

| Volume of Distribution | ~0.21 L/kg | |

| Elimination Half-Life | ~1.1 hours | |

| Primary Route of Excretion | Renal (90-95% unchanged) |

Pharmacodynamics of Ticarcillin

The pharmacodynamic properties of Ticarcillin describe its interaction with bacterial targets and its ultimate bactericidal effect.

Mechanism of Action

Ticarcillin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, Ticarcillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.

Figure 1: Mechanism of action of Ticarcillin. Ticarcillin inhibits PBPs, preventing the cross-linking of peptidoglycan and leading to a weakened cell wall and subsequent bacterial lysis.

Spectrum of Activity

Ticarcillin is active against a range of Gram-positive and Gram-negative bacteria. Its key clinical utility lies in its activity against Pseudomonas aeruginosa, as well as other Gram-negative bacilli such as Enterobacter species, Proteus species, and Escherichia coli. It is often co-formulated with a β-lactamase inhibitor, such as clavulanate, to extend its spectrum to include β-lactamase-producing strains of bacteria.

Mechanisms of Resistance

Bacterial resistance to Ticarcillin can emerge through several mechanisms:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.

-

Alteration of Target Site: Modifications in the structure of PBPs that reduce the binding affinity of Ticarcillin.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria that limit the entry of Ticarcillin to its target PBPs.

-

Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.

Integration of Pharmacokinetics and Pharmacodynamics (PK/PD)

The efficacy of β-lactam antibiotics like Ticarcillin is best predicted by integrating their PK and PD properties. The key PK/PD index for time-dependent antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism (%fT > MIC). For penicillins, a %fT > MIC of at least 40-50% is generally associated with maximal bactericidal effect.

Figure 2: Illustrative graph showing the key PK/PD index for Ticarcillin. The efficacy is determined by the cumulative time the drug concentration exceeds the MIC of the pathogen.

Experimental Protocols

Protocol 1: Determination of Pharmacokinetic Parameters in an Animal Model

This protocol outlines a standard approach to characterize the single-dose pharmacokinetics of Ticarcillin in a preclinical model, such as rabbits.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) of Ticarcillin following intravenous administration.

Methodology:

-

Animal Acclimation: Acclimate healthy adult New Zealand White rabbits to the laboratory environment for at least one week.

-

Catheterization: Surgically implant a catheter into the jugular vein for blood sampling. Allow for a recovery period.

-

Dosing: Administer a single intravenous bolus dose of Ticarcillin (e.g., 50 mg/kg) via the marginal ear vein.

-

Blood Sampling: Collect serial blood samples (approx. 1 mL) from the jugular catheter at predefined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose).

-

Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Ticarcillin in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Figure 3: Experimental workflow for a preclinical pharmacokinetic study.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard technique for determining the MIC of an antibiotic against a bacterial isolate.

Objective: To determine the lowest concentration of Ticarcillin that inhibits the visible growth of a target bacterium.

Methodology:

-

Prepare Ticarcillin Stock: Prepare a stock solution of Ticarcillin in a suitable solvent and sterilize by filtration.

-

Prepare Inoculum: Culture the bacterial isolate (e.g., P. aeruginosa ATCC 27853) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (approx. 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Ticarcillin in CAMHB to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Ticarcillin in which there is no visible turbidity (bacterial growth).

Conclusion

The clinical success of Ticarcillin is a direct function of its pharmacokinetic and pharmacodynamic profiles. Its parenteral administration, rapid renal clearance, and time-dependent bactericidal activity necessitate dosing strategies that maximize the duration of exposure above the MIC for the infecting pathogen. A thorough understanding of these principles, validated through robust experimental protocols, is fundamental for the development and optimization of antibiotic therapies and for combating the growing challenge of antimicrobial resistance.

References

-

PubChem. Ticarcillin. National Center for Biotechnology Information. [Link]

-

DrugBank Online. Ticarcillin. [Link]

-

Parry, M. F., & Neu, H. C. (1976). Pharmacokinetics of ticarcillin in patients with abnormal renal function. The Journal of infectious diseases, 133(1), 46–49. [Link]

-

Wise, R., & Reeves, D. S. (1974). BRL 2288: a new broad-spectrum penicillin. Pharmacological studies. Chemotherapy, 20(1), 45-51. [Link]

-

Tipper, D. J. (1985). Mode of action of beta-lactam antibiotics. Pharmacology & therapeutics, 27(1), 1-35. [Link]

-

Bush, K., & Jacoby, G. A. (2010). Updated functional classification of beta-lactamases. Antimicrobial agents and chemotherapy, 54(3), 969–976. [Link]

-

Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical infectious diseases, 26(1), 1–12. [Link]

An In-Depth Technical Guide to the Solubility and Stability Profile of Ketocillin Sodium

Disclaimer: The compound "Ketocillin sodium" is not a recognized pharmaceutical substance, and no specific data exists for it. The following technical guide has been generated as an illustrative example to demonstrate the requested format, structure, and depth of analysis for a hypothetical novel penicillin derivative. The experimental data, protocols, and specific degradation pathways presented are representative of similar beta-lactam antibiotics and are provided for exemplary purposes only.

Introduction

Ketocillin sodium is a hypothetical, novel semi-synthetic beta-lactam antibiotic belonging to the penicillin class. Characterized by a unique acyl side-chain containing a ketone moiety, it has been developed for potential broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including some beta-lactamase-producing strains. The sodium salt formulation is intended to enhance aqueous solubility for parenteral administration. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the successful development of a safe, effective, and stable pharmaceutical product.

This guide provides a detailed examination of the solubility and stability profile of Ketocillin sodium. We will explore its solubility in various pharmaceutically relevant solvents and across a range of pH values. Furthermore, we will delve into its stability under stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, elucidating its degradation pathways and kinetics. The methodologies described herein are designed to provide a robust framework for formulation scientists and analytical chemists engaged in the development of Ketocillin sodium.

Part 1: Solubility Profile of Ketocillin Sodium

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability, especially for parenteral formulations. The analysis of Ketocillin sodium's solubility was conducted using established equilibrium solubility methods.

Experimental Protocol: Equilibrium Solubility Determination

The causality behind this experimental choice is its status as the gold-standard method for providing thermodynamically accurate solubility data, which is essential for pre-formulation and formulation development.

Methodology:

-

Preparation: Add an excess amount of Ketocillin sodium powder to a series of sealed vials, each containing a known volume (e.g., 5 mL) of the selected solvent or buffer solution.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) using a shaker incubator for a pre-determined period (e.g., 48 hours) to ensure equilibrium is reached. The 48-hour time point is chosen to ensure that even slowly dissolving compounds reach a true equilibrium state.

-

Sample Collection & Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved API. The filter material (e.g., PVDF) should be pre-validated for low API binding.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of dissolved Ketocillin sodium using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1]

Data Summary: Ketocillin Sodium Solubility

The following table summarizes the equilibrium solubility of Ketocillin sodium in various media. This data is crucial for selecting appropriate vehicle systems for toxicology studies and final product formulation.

| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Descriptor |

| Purified Water | 25 | ~6.5 | > 100 | Very Soluble |

| 0.9% Sodium Chloride | 25 | ~6.5 | > 100 | Very Soluble |

| 5% Dextrose in Water | 25 | ~4.5 | 85 | Freely Soluble |

| Phosphate Buffer | 25 | 7.4 | > 100 | Very Soluble |

| Phosphate Buffer | 25 | 4.8 | 92 | Freely Soluble |

| Ethanol | 25 | N/A | 15 | Soluble |

| Propylene Glycol | 25 | N/A | 25 | Soluble |

Solubility descriptors are based on USP definitions.

The data indicates that Ketocillin sodium, like many sodium salts of penicillin-type antibiotics, exhibits high aqueous solubility, particularly at neutral to slightly acidic pH.[2][3] The reduced solubility in 5% Dextrose is likely attributable to the lower pH of the solution.[1]

Part 2: Stability Profile of Ketocillin Sodium

Evaluating the stability of a drug substance is a mandatory regulatory requirement and is fundamental to ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and elucidate degradation pathways, which helps in developing stability-indicating analytical methods.[4]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to be a self-validating system; by exposing the API to conditions more severe than those it would typically encounter, we can confidently identify degradation pathways and ensure the analytical method can separate all potential degradants from the parent peak.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Ketocillin sodium in a suitable solvent (e.g., water or acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions as per ICH Q1A(R2) guidelines:

-

Acidic Hydrolysis: Add 1N HCl and maintain at 60°C for 2 hours.

-

Basic Hydrolysis: Add 1N NaOH and maintain at room temperature (25°C) for 30 minutes.

-

Oxidative Degradation: Add 3% H₂O₂ and maintain at room temperature (25°C) for 1 hour.[4]

-

Thermal Degradation: Heat the solution at 80°C for 24 hours. For solid-state thermal stress, expose the API powder to 105°C for 150 hours.[4]

-

Photolytic Degradation: Expose the solution and solid API to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/DAD method. Mass spectrometry (LC-MS) should be used to identify the mass of the resulting degradants.[4]

Workflow for Stability Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary: Forced Degradation of Ketocillin Sodium

The results of the forced degradation studies are summarized below. The primary degradation pathway for penicillins involves the hydrolysis of the beta-lactam ring.[5][6]

| Stress Condition | % Degradation | Major Degradants Observed | Comments |

| 1N HCl, 60°C, 2h | ~25% | Ketocilloic Acid | Consistent with acid-catalyzed hydrolysis of the β-lactam ring. |

| 1N NaOH, 25°C, 30min | >90% | Ketocilloic Acid, Ketocillopenic Acid | Rapid degradation in basic conditions is characteristic of penicillins. |

| 3% H₂O₂, 25°C, 1h | ~15% | Oxidized derivatives (e.g., sulfoxides) | Susceptibility to oxidation is a known degradation pathway.[7] |

| Heat (80°C, solution) | ~8% | Ketocilloic Acid | Demonstrates moderate thermal lability in solution. |

| Photolytic (ICH) | ~5% | Minor unspecified degradants | The compound shows some sensitivity to light. |

Maximum stability for similar antibiotics is often found in the pH range of 4.5-6.5.[8] The extensive degradation under basic conditions highlights the critical need to control pH in any liquid formulation.

Hypothetical Degradation Pathway of Ketocillin Sodium

The primary degradation pathway is initiated by the nucleophilic attack on the carbonyl carbon of the beta-lactam ring, leading to its cleavage.

Caption: Primary hydrolytic degradation pathway for Ketocillin Sodium.

Conclusion and Recommendations

Ketocillin sodium is a highly water-soluble compound, making it a promising candidate for parenteral formulation. However, its stability profile presents significant challenges typical of the penicillin class. The molecule is highly susceptible to hydrolysis, particularly under basic conditions, and also shows moderate sensitivity to oxidation and heat.

Based on this profile, the following recommendations are made for drug development professionals:

-

Formulation: Liquid formulations must be buffered to maintain an optimal pH, likely between 4.5 and 6.5, to ensure stability.[8] Lyophilization (freeze-drying) should be considered the primary approach for developing a stable drug product with an adequate shelf-life.

-

Packaging: To mitigate photolytic degradation, the final product should be packaged in light-protective containers, such as amber vials.[7]

-

Analytical: The developed stability-indicating HPLC method must be capable of resolving Ketocilloic Acid and potential oxidative degradants from the parent Ketocillin sodium peak.

This comprehensive analysis of the solubility and stability of Ketocillin sodium provides the foundational knowledge required to navigate the challenges of its formulation and ensure the development of a high-quality pharmaceutical product.

References

-

(PDF) Degradation Pathway - ResearchGate. (2017, March 31). Retrieved from [Link]

- Hanna, S. A., & Tarto, G. T. (1983). Stability of mezlocillin sodium as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1479-81. doi: 10.1002/jps.2600721230.

-

Wang, J., Gong, J., & Wang, Y. (2018). Degradation Kinetics and Aqueous Degradation Pathway of Cloxacillin Sodium. ResearchGate. Retrieved from [Link]

- Gupta, V. D., & Stewart, K. R. (2000). Stability of nafcillin sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. International Journal of Pharmaceutical Compounding, 4(6), 480-1.

-

PubChem. (n.d.). Cloxacillin Sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Azlocillin Sodium. National Center for Biotechnology Information. Retrieved from [Link]

- Lee, D. K., Kim, H. R., & Lee, S. Y. (2013). Stability of Nafcillin Sodium Solutions in the Accufuser ® Elastomeric Infusion Device. Pharmacologia, 4(2), 147-152.

- Kumar, D., et al. (2018). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Scientia Pharmaceutica, 86(4), 49.

- Berge, S. M., Henderson, N. L., & Frank, M. J. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences, 72(1), 59-63. doi: 10.1002/jps.2600720114.

-

Al-Abachi, M. Q., & Al-Windy, S. A. H. (2021). Suggested degradation pathway of Amoxicillin in an aqueous medium. ResearchGate. Retrieved from [Link]

- Stiles, M. L., & Allen, L. V. Jr. (1997). Stability of nafcillin sodium, oxacillin sodium, penicillin G potassium, penicillin G sodium, and tobramycin sulfate in polyvinyl chloride drug reservoirs. American Journal of Health-System Pharmacy, 54(9), 1068-70.

- McDonald, C., & Sunderland, V. B. (1984). The stability of amoxycillin sodium in intravenous infusion fluids. Journal of Clinical and Hospital Pharmacy, 9(1), 75-83.

Sources

- 1. Stability of mezlocillin sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of nafcillin sodium after reconstitution in 0.9% sodium chloride injeciton and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The stability of amoxycillin sodium in intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Novel Keto-Penicillin Compounds

A Note on "Ketocillin sodium": The term "Ketocillin sodium" does not correspond to a recognized compound in current pharmacological literature. This guide, therefore, addresses the potential therapeutic targets of a hypothetical or novel class of antibiotics that combines the structural features suggested by this name: a ketone functional group ("Keto-"), a penicillin-derived beta-lactam core ("-cillin"), and formulation as a sodium salt. As a Senior Application Scientist, this paper will synthesize established knowledge with forward-looking hypotheses to provide a framework for the research and development of such compounds.

Part 1: The Core Directive - Targeting Bacterial Cell Wall Synthesis via Penicillin-Binding Proteins (PBPs)

The "-cillin" suffix firmly places our hypothetical "Ketocillin" within the beta-lactam class of antibiotics. The foundational therapeutic target for this class is the inhibition of bacterial cell wall synthesis.[1][2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of bacteria is maintained by the peptidoglycan layer of the cell wall. This layer is a mesh-like polymer of sugars and amino acids. The final step in its synthesis, the cross-linking of peptide chains, is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1][2]

Beta-lactam antibiotics, including penicillins, mimic the D-Ala-D-Ala moiety of the peptidoglycan substrate. This allows them to bind to the active site of PBPs, forming a stable covalent bond and inactivating the enzyme.[2] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death, particularly in Gram-positive bacteria.[1][2]

Diagram 1: Mechanism of PBP Inhibition by Beta-Lactam Antibiotics

Caption: A "Keto-Penicillin" could potentially inhibit both cell wall and protein synthesis.

Part 3: The Sodium Salt - Formulation and Physiological Context

The "-sodium" component of the name refers to the formulation of the drug as a sodium salt. This is a common practice in pharmaceutical development to enhance the solubility and stability of a compound, making it suitable for intravenous or oral administration. [3][4]While the primary role of the sodium is pharmaceutical, it is important to consider the physiological context of sodium in the body. Sodium is a critical electrolyte for maintaining hydration, nerve impulses, and muscle function. [3]

Part 4: Experimental Protocols for Target Identification and Validation

For a novel compound like a "keto-penicillin," a systematic approach is required to identify and validate its therapeutic targets.

Target Identification Workflow

The initial step is to identify the cellular components that physically interact with the drug. Affinity chromatography is a powerful technique for this purpose.

Protocol 1: Affinity Chromatography-Mass Spectrometry for Target Identification

-

Ligand Immobilization:

-

Synthesize a derivative of the "keto-penicillin" with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Incubate the derivatized compound with activated beads to achieve immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Protein Binding:

-

Prepare a lysate of the target bacteria, ensuring the preservation of protein integrity.

-

Incubate the bacterial lysate with the "keto-penicillin"-conjugated beads. Proteins that bind to the compound will be captured.

-

As a negative control, incubate the lysate with unconjugated beads.

-

-

Elution and Analysis:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest.

-

Excise the bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Diagram 3: Experimental Workflow for Target Identification

Caption: Workflow for identifying protein targets of a novel compound.

Target Validation

Once potential targets are identified, their biological relevance must be validated.

Protocol 2: In Vitro Enzymatic Assays

-

Protein Expression and Purification:

-

Clone the gene encoding the putative target protein into an expression vector.

-

Express the protein in a suitable host (e.g., E. coli).

-

Purify the recombinant protein using standard chromatography techniques.

-

-

Enzyme Activity Assay:

-

Develop an assay to measure the enzymatic activity of the purified protein. This could be a colorimetric, fluorometric, or radiometric assay.

-

Determine the Michaelis-Menten kinetics of the enzyme with its natural substrate.

-

-

Inhibition Studies:

-

Incubate the purified enzyme with varying concentrations of the "keto-penicillin".

-

Measure the enzyme activity at each drug concentration.

-

Calculate the IC50 (the concentration of drug that inhibits 50% of the enzyme's activity) to quantify the compound's potency.

-

Table 1: Hypothetical Inhibition Data for "Ketocillin" against Target Enzymes

| Target Protein | Class | IC50 (µM) |

| PBP2a | Penicillin-Binding Protein | 5.2 |

| L-Ala-D/L-Glu epimerase | Cell Wall Precursor Synthesis | 15.8 |

| 23S rRNA | Ribosomal RNA | > 100 |

Conclusion

While "Ketocillin sodium" remains a hypothetical construct, the principles of medicinal chemistry and microbiology provide a clear path for the exploration of its potential therapeutic targets. The core target would undoubtedly be the bacterial PBPs, in line with its penicillin heritage. However, the introduction of a ketone functional group presents an exciting opportunity for developing dual-targeting agents that could also inhibit other essential bacterial processes, such as protein synthesis. The experimental workflows outlined in this guide provide a robust framework for the identification and validation of these targets, paving the way for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Temocillin Sodium?

- Patsnap Synapse. (2024, July 17).

- Zhanel, G. G., et al. (2002). The ketolides: a critical review. Drugs, 62(12), 1771-1804.

- Muller, C. (2000). [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum]. Presse Medicale, 29(36), 2015-2020.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Citicoline Sodium?

- PubChem. Clometocillin sodium.

- Tokyo Chemical Industry Co., Ltd. Cloxacillin Sodium Salt.

- DiNicolantonio, J. J., & O'Keefe, J. H. (2023). Sodium restriction and insulin resistance: A review of 23 clinical trials. Open Heart, 10(1), e002121.

- Healthline. (2018, September 29). What Is Sodium Chloride and How Is It Used?

- Orford, N., et al. (2025, March 1). Buffered salt solution versus 0.9% sodium chloride as fluid therapy for patients presenting with moderate to severe diabetic ketoacidosis: Study protocol for a Phase-3 cluster-crossover, blinded, randomised, controlled trial. Trials, 26(1), 154.

- Wu, C., et al. (2018). Sodium chloride exacerbates dextran sulfate sodium-induced colitis by tuning proinflammatory and antiinflammatory lamina propria mononuclear cells through p38/MAPK pathway in mice. World Journal of Gastroenterology, 24(25), 2742–2754.

- Peng, Y., et al. (2022). Effectiveness of salt substitute on cardiovascular outcomes: A systematic review and meta-analysis. Journal of Human Hypertension, 36(10), 863–872.

- Pano, A., et al. (2023). Safety of Sodium-Glucose Cotransporter-2 Inhibitors in Patients with CKD and Type 2 Diabetes: Population-Based US Cohort Study. Clinical Journal of the American Society of Nephrology, 18(5), 613-623.

- Cleveland Clinic. Sodium Chloride for oral solution.

- Cleveland Clinic. Sodium Chloride Solution.

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ketocillin sodium, a semisynthetic penicillin, and places it within the broader context of related β-lactam antibiotics. Designed for professionals in the fields of microbiology, medicinal chemistry, and drug development, this document synthesizes foundational principles with actionable, field-proven methodologies. We will explore the compound's mechanism of action, synthetic pathways, methods for efficacy evaluation, and its potential role in an era of growing antimicrobial resistance.

Core Principles: The Scientific Profile of Ketocillin Sodium

Ketocillin sodium is a member of the penicillin family, a class of β-lactam antibiotics that have been a cornerstone of antibacterial therapy for decades.[1] Its core structure consists of a thiazolidine ring attached to a β-lactam ring, which is the key to its antibacterial activity.[2][3]

Mechanism of Action and Structural Advantages

Like all penicillins, Ketocillin's primary bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1][4] It accomplishes this by targeting and acylating penicillin-binding proteins (PBPs), which are transpeptidases essential for the final step of cross-linking peptidoglycan strands.[5][6] This disruption of cell wall integrity leads to cell lysis and death.[4]

A key distinguishing feature of compounds related to Ketocillin is the presence of a C6-methoxy group. This structural modification provides significant steric hindrance, which protects the fragile β-lactam ring from hydrolysis by many β-lactamase enzymes.[7] These enzymes are a primary mechanism of resistance for many bacteria, such as Staphylococcus aureus.[4] By resisting enzymatic degradation, 6-methoxy-penicillins can maintain efficacy against otherwise resistant strains.

Caption: A generalized workflow for the synthesis of 6-methoxy-penicillins.

Experimental Protocol: Solid-Phase Extraction (SPE) for Purification

Purification is a critical step to isolate the target compound from reaction byproducts and unreacted starting materials. SPE is a common and efficient technique. [8][9]

-

Column Selection: Choose a C18 solid-phase extraction column, which is effective for retaining penicillin compounds from aqueous solutions. [9]2. Conditioning: Pre-condition the SPE cartridge by passing methanol followed by deionized water through the sorbent. This activates the C18 functional groups for optimal sample binding.

-

Sample Loading: Dissolve the crude reaction mixture in an appropriate buffer (e.g., phosphate buffer) and load it onto the conditioned column. [9]The target penicillin compound will be retained on the C18 sorbent.

-

Washing: Wash the column with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar impurities and salts.

-

Elution: Elute the purified penicillin from the column using a stronger organic solvent, such as acetonitrile or methanol. [8]6. Concentration: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified product.

Analytical Characterization

The identity, purity, and structure of the final compound must be unequivocally confirmed using a suite of instrumental methods. [10]* High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample and as a quantitative tool. [9]* Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. It is often coupled with HPLC (LC-MS/MS) for definitive identification. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the complete chemical structure by providing detailed information about the connectivity and chemical environment of all atoms (¹H and ¹³C) in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the characteristic C=O stretch of the β-lactam ring.

Evaluation of Antimicrobial Efficacy

To understand the therapeutic potential of Ketocillin, its antimicrobial activity must be quantified using standardized in vitro tests.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. [12]The broth microdilution method is the gold standard. [13][14]

-

Inoculum Preparation: From a pure, overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [15]Dilute this suspension to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the test wells. [12]2. Plate Preparation: Using a 96-well microtiter plate, add 50-100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to each well. [12]3. Serial Dilution: Create a two-fold serial dilution of Ketocillin sodium across the plate. Start by adding a concentrated solution to the first column and serially transfer half the volume to subsequent wells.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours. [12][16]6. Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (i.e., no bacterial growth). [14]

Protocol: Time-Kill Kinetic Assay

This dynamic assay reveals whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which killing occurs. [17][18]

-

Assay Setup: Prepare flasks containing MHB with Ketocillin sodium at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 4x, 10x MIC). Include a no-antibiotic growth control.

-

Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask. [15][19]4. Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar. This step is crucial to dilute the antibiotic and allow for the enumeration of surviving bacteria.

-

Incubation and Counting: Incubate the agar plates for 18-24 hours, then count the number of colony-forming units (CFU) on each plate.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [17]

Pharmacokinetic Considerations and Future Outlook

The clinical success of any antibiotic is governed by its pharmacokinetic and pharmacodynamic (PK/PD) properties. For β-lactams, the most critical PD parameter is the time that the free drug concentration remains above the MIC of the target pathogen (fT>MIC). [20]A target of fT>MIC for at least 50% of the dosing interval is often required for therapeutic efficacy. [20] Most penicillins have relatively short serum half-lives (1-2 hours) and are eliminated via the kidneys. [21]Understanding these parameters for Ketocillin would be essential for designing effective dosing regimens.

Given the rise of multidrug-resistant organisms, particularly Gram-negative bacteria that produce a wide array of β-lactamases, compounds like Ketocillin sodium and its analogs hold significant potential. Their inherent stability against enzymatic degradation makes them valuable candidates for further research and development. Future work should focus on:

-

Defining the full spectrum of activity against contemporary, clinically relevant resistant isolates.

-

Investigating synergies with other antibiotic classes to combat complex infections.

-

Conducting detailed PK/PD studies to optimize dosing and ensure clinical success.

By leveraging a robust understanding of its chemistry, mechanism, and microbiological effects, the scientific community can fully explore the potential of Ketocillin sodium in the ongoing fight against infectious diseases.

References

-

Bergan, T. (1990). Pharmacokinetics of beta-lactam antibiotics. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Penicillin. Wikipedia. Available at: [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. mis-ch.com. Available at: [Link]

-

Fair, R. J., & Tor, Y. (2014). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. PMC. Available at: [Link]

-

Fair, R. J., & Tor, Y. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Publications. Available at: [Link]

-

Huttner, A., et al. (1998). Pharmacokinetics and pharmacodynamics of oral beta-lactam antibiotics as a two-dimensional approach to their efficacy. europepmc.org. Available at: [Link]

-

News-Medical. (2023). Penicillin Mechanism. News-Medical.net. Available at: [Link]

-

Čes. slov. Farm. (2020). Pharmacokinetic aspects of beta-lactam antibiotic therapy in intensive care unit patients: A one-center experience with TDM. prolekare.cz. Available at: [Link]

-

UpToDate. (2017). Penicillin, antistaphylococcal penicillins, and broad-spectrum penicillins. uptodate.com. Available at: [Link]

-

News-Medical. (2022). Penicillin Variants. News-Medical.net. Available at: [Link]

-

Barker, C., Germovsek, E., & Sharland, M. (n.d.). What do I need to know about penicillin antibiotics?. adc.bmj.com. Available at: [Link]

-

NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. ncbi.nlm.nih.gov. Available at: [Link]

-

AAP Publications. (2006). The Penicillins. pedsinreview.aappublications.org. Available at: [Link]

-

ReAct. (n.d.). Resistance mechanisms. reactgroup.org. Available at: [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). ncdnaday.org. Available at: [Link]

-

YouTube. (2019). Penicillin antibacterial spectrum: four penicillin groups. youtube.com. Available at: [Link]

-

Ferreira, F. A., et al. (2017). Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future?. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of C6-methoxypenicillin V derivatives. Reagents and conditions. researchgate.net. Available at: [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. amr-reflabcap.org. Available at: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. hancocklab.cmdr.ubc.ca. Available at: [Link]

-

spectrum.asm.org. (n.d.). Mechanisms of Antibiotic Resistance. spectrum.asm.org. Available at: [Link]

-

SlideShare. (n.d.). Characterization of penicillin.pptx. slideshare.net. Available at: [Link]

-

JSS Academy of Higher Education and Research. (2025). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. jssuni.edu.in. Available at: [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. actascientific.com. Available at: [Link]

-

University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. helda.helsinki.fi. Available at: [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. emerypharma.com. Available at: [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. nelsonlabs.com. Available at: [Link]

-

Semantics Scholar. (n.d.). Chromatographic analysis of penicillins in pharmaceutical formulations and biological fluids. semanticscholar.org. Available at: [Link]

-

Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Penicillin G by LC-MS/MS. fsis.usda.gov. Available at: [Link]

-

Verdon, E., & Couëdor, P. (1999). Multiresidue analytical method for the determination of eight penicillin antibiotics in muscle tissue by ion-pair reversed-phase HPLC after precolumn derivatization. PubMed. Available at: [Link]

-

ACS Publications. (n.d.). Direct 6-methoxylation of penicillin derivatives. Convenient pathway to substituted .beta.-lactam antibiotics. pubs.acs.org. Available at: [Link]

Sources

- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 2. news-medical.net [news-medical.net]

- 3. publications.aap.org [publications.aap.org]

- 4. news-medical.net [news-medical.net]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. rescon.jssuni.edu.in [rescon.jssuni.edu.in]

- 9. Multiresidue analytical method for the determination of eight penicillin antibiotics in muscle tissue by ion-pair reversed-phase HPLC after precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of penicillin.pptx [slideshare.net]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. emerypharma.com [emerypharma.com]

- 18. nelsonlabs.com [nelsonlabs.com]

- 19. actascientific.com [actascientific.com]

- 20. Pharmacokinetics and pharmacodynamics of oral beta-lactam antibiotics as a two-dimensional approach to their efficacy. [sonar.ch]

- 21. Pharmacokinetics of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing "Ketocillin": A Technical Guide to the "Cillin" and "Keto" Moieties in Antibiotic Design